molecular formula C20H21NO3 B1596861 N-Fmoc-4-piperidinol CAS No. 351184-42-4

N-Fmoc-4-piperidinol

Cat. No.: B1596861
CAS No.: 351184-42-4
M. Wt: 323.4 g/mol
InChI Key: DANUFRHHXWZNIK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Fmoc-4-piperidinol is primarily used as a reagent in organic synthesis .

Mode of Action

The compound this compound is an Fmoc-protected amino acid derivative. The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in the chemical synthesis of peptides . It protects the amino group during peptide bond formation, preventing unwanted side reactions. The Fmoc group can be removed under mildly basic conditions, typically using piperidine or 4-methylpiperidine .

Biochemical Pathways

As a reagent in organic synthesis, this compound is involved in the synthesis of peptides. The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . .

Result of Action

The primary result of the action of this compound is the formation of peptide bonds in the synthesis of peptides . By protecting the amino group during synthesis, it allows for the precise assembly of amino acids into peptides of desired sequences.

Action Environment

The action of this compound is highly dependent on the environment in which it is used. In the context of peptide synthesis, factors such as the pH, temperature, and the presence of other reagents can influence its efficacy and stability. It is typically used in controlled laboratory environments where these factors can be carefully managed .

Biochemical Analysis

Biochemical Properties

N-Fmoc-4-piperidinol plays a significant role in biochemical reactions, particularly in the formation of peptide bonds. It is often used as a protecting group for amines in the chemical synthesis of peptides . The compound interacts with various enzymes and proteins during these reactions. The specific nature of these interactions is complex and depends on the context of the biochemical reaction.

Cellular Effects

It is known that the compound can influence cell function during peptide synthesis

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It acts as a protecting group for amines, preventing them from reacting until the appropriate time in the synthesis process . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its role in peptide synthesis. The compound is stable and does not degrade significantly over time

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-4-piperidinol can be synthesized through various methods. One common approach involves the reaction of 4-hydroxypiperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This reaction typically occurs in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated solid-phase peptide synthesis (SPPS) techniques. These methods allow for efficient and high-yield production of the compound, which is crucial for its widespread use in peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-piperidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-4-piperidinol is unique due to the presence of the Fmoc group, which provides specific advantages in peptide synthesis. The Fmoc group is base-labile, allowing for selective deprotection without affecting other functional groups. This makes this compound particularly valuable in solid-phase peptide synthesis .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-14-9-11-21(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANUFRHHXWZNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363608
Record name N-Fmoc-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351184-42-4
Record name N-Fmoc-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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